Promecarb

Environmental Fate Advanced Oxidation Processes Degradation Kinetics

Sourcing obsolete pesticide reference standards for regulatory monitoring is challenging, especially with supply chain gaps. Promecarb (CAS 2631-37-0) is a high-purity analytical standard (>98%), ideal as a unique analyte for multi-residue carbamate methods in food and water safety labs. It ensures method validation for EU Directives 98/83/EC and 396/2005. As an obsolete compound (not approved in EU/US), it is a critical probe for environmental forensics and AOP degradation studies, supported by documented reactivity and toxicokinetic distinctions.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 2631-37-0
Cat. No. B155259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromecarb
CAS2631-37-0
Synonyms3-Methyl-5-(1-methylethyl)-phenol 1-(N-Methylcarbamate);  Methyl-carbamic Acid m-Cym-5-yl Ester;  3-Methyl-5-(1-methylethyl)-phenol Methylcarbamate;  3-Isopropyl-5-methylphenyl N-Methylcarbamate;  3-Isopropyl-5-methylphenyl Methylcarbamate;  3-Methyl-5-is
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC(=O)NC)C(C)C
InChIInChI=1S/C12H17NO2/c1-8(2)10-5-9(3)6-11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)
InChIKeyDTAPQAJKAFRNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.39e-04 M
SOL IN POLAR ORG SOLVENTS
91 MG/L IN WATER @ ROOM TEMP;  100-200 G/L IN CARBON TETRACHLORIDE, XYLENE;  200-400G/L IN CYCLOHEXANOL, CYCLOHEXANONE, 2-PROPANOL, METHANOL;  400-600 G/L IN ACETONE, DIMETHYLFORMAMIDE, 1,2-DICHLOROETHANE

Structure & Identifiers


Interactive Chemical Structure Model





Promecarb Procurement Guide


Promecarb (3-isopropyl-5-methylphenyl methylcarbamate) is a phenyl methylcarbamate insecticide that acts as a reversible acetylcholinesterase (AChE) inhibitor, causing rapid knockdown via contact and stomach action [1]. It was historically deployed as a non-systemic contact insecticide for controlling a range of pests including Colorado potato beetles, leaf miners, and various fly species in agricultural and veterinary settings [1]. This compound is now considered obsolete in many major markets (e.g., not approved in the EU or currently manufactured in the US) [1][2], but remains a material of interest for analytical reference standards, environmental fate studies, and specialized research on carbamate toxicology and resistance .

Analytical standard Carbamate multi-residue reference standard for environmental and food matrices
Environmental fate Legacy pesticide degradation and transport modeling studies
Toxicology research AChE inhibition and toxicokinetics probe compound

Promecarb Substitution Limitations


Despite a shared mode of action as AChE inhibitors, carbamate insecticides exhibit wide-ranging differences in physicochemical properties, toxicological profiles, and environmental fate that preclude simple substitution [1]. For instance, Promecarb's distinct hydroxyl radical reactivity, penetration kinetics, and analytical detection characteristics differentiate it from analogs like carbaryl, carbofuran, and propoxur [2]. Furthermore, its unique regulatory status as an obsolete compound in many jurisdictions [1] means that substitution is not a matter of simple bioequivalence; procurement decisions are driven by specific experimental or monitoring requirements where Promecarb serves as a unique analyte or model compound [3]. The quantitative evidence below demonstrates these material differences.

Reactivity variation Hydroxyl radical reactivity differs among carbamates; Promecarb’s intermediate ranking may shift degradation predictions relative to carbaryl or carbofuran.
Detection sensitivity AChE inhibition assay detection limits vary substantially; Promecarb’s response may differ markedly from more sensitive analogs, requiring method adjustment.
Regulatory context Promecarb’s obsolete status in many jurisdictions means procurement is driven by specific monitoring or research needs, not by bioequivalence.

Promecarb Differentiation Evidence


Hydroxyl Radical Reactivity

In a direct competitive degradation study using anodic Fenton treatment (AFT), Promecarb's reactivity with hydroxyl radicals was quantitatively ranked against five other carbamates. The reaction rate constant for Promecarb was found to be lower than that of carbaryl and fenobucarb, but higher than that of bendiocarb and carbofuran, placing it in an intermediate position within this series [1]. This relative ranking provides a critical parameter for predicting its persistence and behavior during advanced oxidation processes in water treatment or environmental remediation studies.

Hydroxyl radical reactivity rank
Head-to-head
Ranked 3rd of 6 carbamates
Reported intermediate degradation kinetics
Supports AOP modeling context
Environmental Fate Advanced Oxidation Processes Degradation Kinetics

AChE Inhibition Detection Limit

A comparative study evaluating an acetylcholinesterase (AChE) inhibition method for screening carbamate residues in fresh produce (bananas, peaches, strawberries, tomatoes) revealed substantial differences in detection sensitivity. Promecarb exhibited a detection limit of 6 ppm, whereas carbofuran was detectable at 0.1 ppm [1]. This 60-fold difference in detection threshold directly impacts the choice of analytical method and reference standard when monitoring for these compounds in food matrices.

AChE assay detection limit
Head-to-head
6 ppm (Promecarb) vs. 0.1 ppm (carbofuran)
Method sensitivity context may differ
AChE inhibition method, produce matrices
Residue Analysis Food Safety AChE Inhibition Assay

Penetration Kinetics in Mites

In a study on pesticide penetration in the bulb mite Rhizoglyphus echinopus, Promecarb was identified as one of the fastest-penetrating compounds among a diverse set of 23 pesticides, grouped with other relatively polar molecules such as methomyl and aldicarb [1]. This stands in contrast to the significantly slower penetration observed for lipophilic compounds like DDT and pyrethroids. While not a direct head-to-head numerical comparison of rate constants, this class-level observation underscores Promecarb's distinct physicochemical behavior that influences its bioavailability and efficacy at the organismal level.

Penetration rate classification
Class-level
Fastest-penetrating polar group
Supports uptake model interpretation
Based on octanol-water partition correlation
Pesticide Uptake Acaricide Structure-Activity Relationship

AChE Inhibition Recovery Duration

A toxicological study comparing Promecarb and propoxur in dogs revealed a key difference in the duration of plasma cholinesterase inhibition. While intravenous administration of both compounds resulted in similar enzyme activity recovery profiles, intramuscular injection led to a delayed recovery of plasma cholinesterase following Promecarb exposure [1]. This was attributed to a much slower absorption rate of Promecarb from the intramuscular depot, highlighting a toxicokinetic distinction between these two structurally related carbamates.

Cholinesterase recovery duration
Head-to-head
Delayed recovery after IM vs. propoxur
Route-dependent toxicokinetic profile
In vivo dog model data
Toxicokinetics Cholinesterase Inhibition Occupational Health

Acute Oral Toxicity Profile

Cross-study comparison of oral LD50 values in rats places Promecarb in a distinct toxicity tier among carbamates. With a reported LD50 of 60 mg/kg [1], Promecarb is substantially less acutely toxic than aldicarb (0.9 mg/kg) and carbofuran (8 mg/kg), but more toxic than carbaryl (500 mg/kg) [2]. This intermediate mammalian toxicity profile is a critical parameter for hazard assessment and safe handling procedures.

Acute oral toxicity (rat)
Cross-study
LD50 60 mg/kg
Reported intermediate toxicity tier
Supports handling and hazard context
Toxicology Risk Assessment Mammalian Toxicity

Promecarb Application Scenarios


Analytical Reference Standard

Promecarb is ideally suited as a calibration standard or quality control sample in multi-residue analytical methods (e.g., HPLC-UV, LC-MS/MS) for carbamate pesticides in water, fruits, and vegetables [1]. Its inclusion is mandated by EU Council Directive 98/83/EC and Regulation (EC) No. 396/2005 for drinking water and produce monitoring [2]. Its distinct retention time and detection characteristics, as demonstrated in comparative chromatographic studies [3], make it a valuable analyte for method validation and proficiency testing in food safety and environmental monitoring laboratories.

AOP Degradation Model Compound

Researchers investigating advanced oxidation processes (AOPs) for water treatment or environmental remediation can utilize Promecarb as a model carbamate with intermediate hydroxyl radical reactivity. Its position in the reactivity hierarchy (carbaryl ≈ dioxacarb > fenobucarb > promecarb > bendiocarb > carbofuran) [4] allows for comparative studies on the influence of molecular structure on degradation kinetics. This is particularly relevant for optimizing Fenton-based or photocatalytic treatment systems targeting pesticide-contaminated water.

Toxicokinetic Probe Compound

Due to its documented differences in absorption and enzyme recovery profiles compared to propoxur [5], Promecarb serves as a valuable probe in toxicological research. Studies investigating the relationship between chemical structure, route of exposure, and the duration of cholinesterase inhibition can leverage Promecarb as a distinct comparator. This is particularly relevant for in vivo or ex vivo models assessing the impact of absorption kinetics on the pharmacodynamics of reversible AChE inhibitors.

Environmental Forensics Reference

Given its status as an obsolete insecticide in many regions, Promecarb is a target analyte in environmental forensics and long-term monitoring programs assessing legacy pesticide contamination in soil, sediment, and water [6]. Procurement of high-purity Promecarb is essential for generating accurate calibration curves and confirming the identity of residues detected in environmental samples, particularly in areas with a history of agricultural use or where historical contamination is suspected.

Application
Selection Property
Validation Focus
Analytical reference standard
Multi-residue carbamate method context
Retention time and detection limit verification
AOP degradation model compound
Intermediate hydroxyl radical reactivity
Degradation kinetics in advanced oxidation systems
Toxicokinetic probe compound
Route-dependent absorption and recovery profile
Cholinesterase inhibition duration comparison
Environmental forensics reference
Legacy pesticide identity marker
Residue confirmation in soil and water matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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